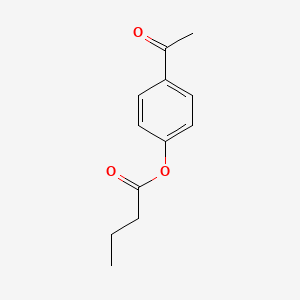
4-Acetylphenyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetylphenyl butanoate is an organic compound with the molecular formula C12H14O3. It is an ester formed from the reaction of 4-acetylphenol and butanoic acid. Esters like this compound are known for their pleasant aromas and are often used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Acetylphenyl butanoate can be synthesized through the esterification reaction between 4-acetylphenol and butanoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow reactors and the use of solid acid catalysts can be employed to enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
4-Acetylphenyl butanoate undergoes several types of chemical reactions, including:
Substitution: The acetyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Hydrolysis: 4-acetylphenol and butanoic acid.
Reduction: 4-(4-hydroxyphenyl)butanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Acetylphenyl butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Acetylphenyl butanoate involves its interaction with various molecular targets and pathways. For instance, its ester group can undergo hydrolysis to release 4-acetylphenol, which may interact with specific enzymes or receptors in biological systems . The acetyl group on the phenyl ring can also participate in electrophilic substitution reactions, leading to the formation of biologically active derivatives .
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: An ester with a similar structure but with a methyl group instead of the acetyl group.
Ethyl butanoate: Another ester with an ethyl group instead of the acetyl group.
4-Acetylphenyl acetate: Similar structure but with an acetate group instead of the butanoate group.
Uniqueness
4-Acetylphenyl butanoate is unique due to the presence of both the acetyl group on the phenyl ring and the butanoate ester group. This combination of functional groups allows it to participate in a variety of chemical reactions and makes it useful in different applications compared to its similar compounds .
Properties
CAS No. |
75305-82-7 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(4-acetylphenyl) butanoate |
InChI |
InChI=1S/C12H14O3/c1-3-4-12(14)15-11-7-5-10(6-8-11)9(2)13/h5-8H,3-4H2,1-2H3 |
InChI Key |
RYTHEBVKPXYWPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















